Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with amino, chloroethyl, nitrosoamino, and carbonyl hydrazide groups. Its molecular formula is C9H10ClN5O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro group, followed by reduction to form the amino groupThe final step includes the formation of the carbonyl hydrazide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by chlorination and nitrosation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitroso groups to amino groups.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with specific molecular targets. The nitrosoamino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-2-chloro-: Similar structure but lacks the nitrosoamino and carbonyl hydrazide groups.
Benzoic acid, 4-amino-, hydrazide: Contains the hydrazide group but lacks the chloroethyl and nitrosoamino groups.
Uniqueness
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrosoamino group, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
147217-64-9 |
---|---|
Molecular Formula |
C10H12ClN5O3 |
Molecular Weight |
285.69 g/mol |
IUPAC Name |
3-[(4-aminobenzoyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN5O3/c11-5-6-16(15-19)10(18)14-13-9(17)7-1-3-8(12)4-2-7/h1-4H,5-6,12H2,(H,13,17)(H,14,18) |
InChI Key |
SKYUQLKGOGQTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)N(CCCl)N=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.